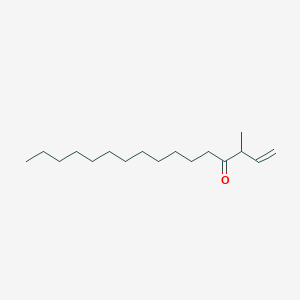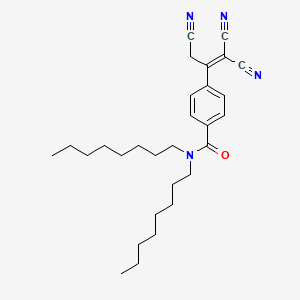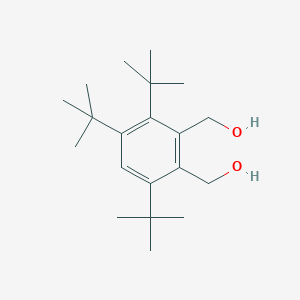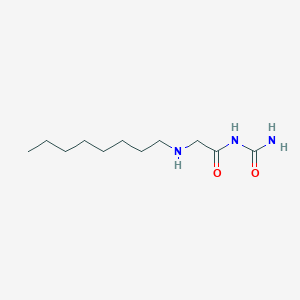
N-Carbamoyl-N~2~-octylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-N~2~-octylglycinamide: is an organic compound that belongs to the class of carbamoyl derivatives These compounds are characterized by the presence of a carbamoyl group (-CONH2) attached to an amine or amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-N~2~-octylglycinamide typically involves the reaction of octylamine with glycine in the presence of a carbamoylating agent. One common method is to use carbamoyl chloride or carbamoyl isocyanate as the carbamoylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions (room temperature to 50°C) to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-Carbamoyl-N~2~-octylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-Carbamoyl-N~2~-octylglycinamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamoylating enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-N~2~-octylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
N-Carbamoyl-2-oxoglycine: This compound also contains a carbamoyl group and is involved in biochemical processes such as the urea cycle.
N-Carbamoyl-L-glutamic acid: Another carbamoyl derivative with applications in treating hyperammonemia.
Uniqueness: N-Carbamoyl-N~2~-octylglycinamide is unique due to its specific structure, which includes an octyl group. This hydrophobic moiety can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other carbamoyl derivatives.
Propiedades
Número CAS |
133000-97-2 |
|---|---|
Fórmula molecular |
C11H23N3O2 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(octylamino)acetamide |
InChI |
InChI=1S/C11H23N3O2/c1-2-3-4-5-6-7-8-13-9-10(15)14-11(12)16/h13H,2-9H2,1H3,(H3,12,14,15,16) |
Clave InChI |
GFGLNSOHUBVHPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


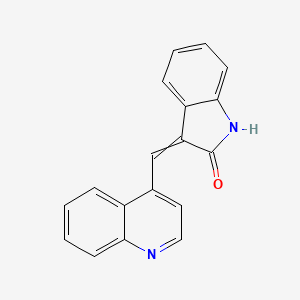
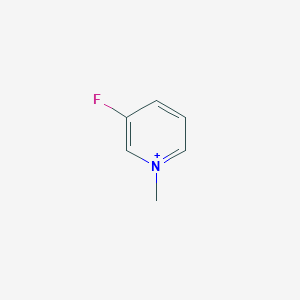
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
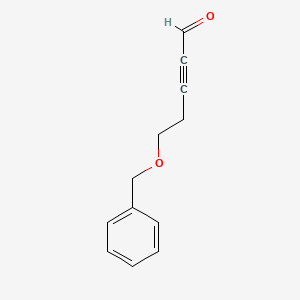
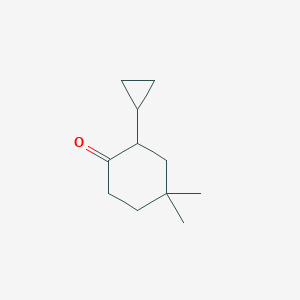
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
